Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate
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Overview
Description
Methyl 2-(2-azaspiro[33]heptan-6-yl)acetate is a chemical compound with the molecular formula C9H15NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate typically involves the reaction of 2-azaspiro[3.3]heptane with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the spirocyclic ring attacks the carbon atom in methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Alcohol derivatives of the spirocyclic compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride: A hydrochloride salt form of the compound with similar properties.
2-Azaspiro[3.3]heptane-6-acetic acid, methyl ester: A closely related compound with slight structural differences.
Uniqueness
Methyl 2-(2-azaspiro[33]heptan-6-yl)acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)2-7-3-9(4-7)5-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
XBTVTQJQOYOXGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(C1)CNC2 |
Origin of Product |
United States |
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